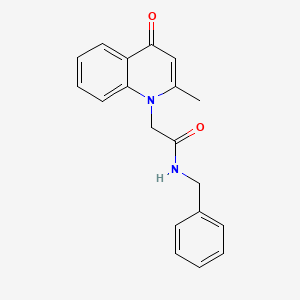![molecular formula C18H21N3O B5873014 N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-3-carboxamide](/img/structure/B5873014.png)
N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-3-carboxamide is a compound that features a piperidine ring attached to a phenyl group, which is further connected to a pyridine ring via a carboxamide linkage. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and drug design due to their diverse biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine derivatives or cyclization reactions involving amines and aldehydes.
Attachment to the Phenyl Group: The piperidine ring is then attached to a phenyl group through a nucleophilic substitution reaction, where the piperidine nitrogen attacks a halogenated phenyl compound.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage by reacting the phenyl-piperidine intermediate with a pyridine-3-carboxylic acid derivative under amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity while reducing production time and costs .
化学反応の分析
Types of Reactions
N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
科学的研究の応用
N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-3-carboxamide has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the pyridine ring.
N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position of the pyridine ring.
Uniqueness
N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards molecular targets, as well as its overall biological activity .
特性
IUPAC Name |
N-[4-(piperidin-1-ylmethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c22-18(16-5-4-10-19-13-16)20-17-8-6-15(7-9-17)14-21-11-2-1-3-12-21/h4-10,13H,1-3,11-12,14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGKBSJPIGTVFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-BROMOBENZALDEHYDE 1-[5-(ALLYLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]HYDRAZONE](/img/structure/B5872934.png)
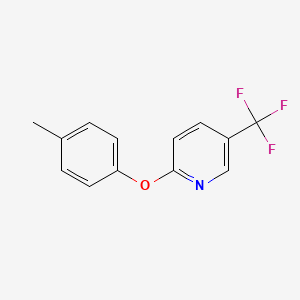
![N-(3,4-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5872955.png)
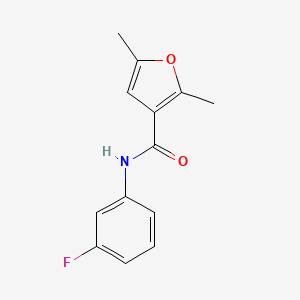
![N-{3-[4-(3-CHLOROPHENYL)PIPERAZINO]-3-OXOPROPYL}BENZAMIDE](/img/structure/B5872966.png)
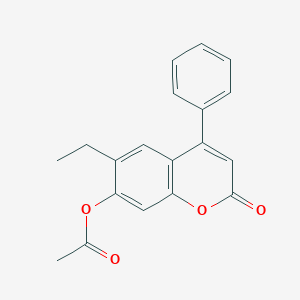
![7-methyl-5-[(3-methylbut-2-en-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5872976.png)
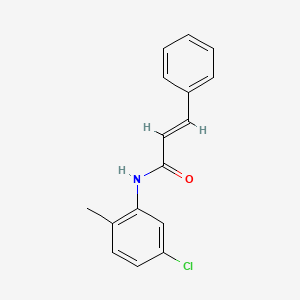
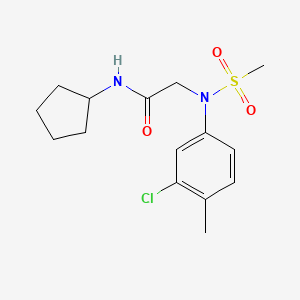
![1-[2-(2-methoxyphenoxy)ethyl]-2-methyl-1H-benzimidazole](/img/structure/B5872998.png)
![N-[3-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B5873006.png)
![N-[4-methyl-5-(4-methylphenyl)-1H-pyrazol-3-yl]acetamide](/img/structure/B5873017.png)
![N-(4-chlorophenyl)-N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B5873024.png)
